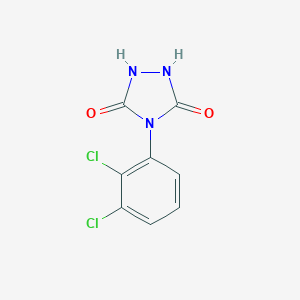![molecular formula C13H17NO4S B258537 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid, also known as AEBSF, is a serine protease inhibitor that has been widely used in biochemical and physiological research. It is a white crystalline powder with a molecular formula of C14H17NO4S and a molecular weight of 303.36 g/mol. AEBSF is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.
科学研究应用
5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has been widely used in biochemical and physiological research as a serine protease inhibitor. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, inflammation, and cancer. 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has also been used to investigate the mechanism of action of various serine proteases and their inhibitors. In addition, 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has been used as a tool to study the structure and function of serine proteases and their inhibitors.
作用机制
5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid inhibits serine proteases by irreversibly modifying the active site of the enzyme. It forms a covalent bond with the serine residue of the active site, which prevents the protease from cleaving its substrate. 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid is a suicide inhibitor, meaning that it is only active once it has reacted with the protease. Once 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has bound to the active site of the protease, it cannot be displaced by other inhibitors.
Biochemical and Physiological Effects:
5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has been shown to inhibit several serine proteases involved in blood coagulation, including thrombin, factor Xa, and factor XIIa. It has also been shown to inhibit plasmin, a serine protease involved in fibrinolysis. In addition, 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has been shown to inhibit kallikrein, a serine protease involved in inflammation. 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has also been shown to inhibit tumor growth and metastasis in several cancer cell lines.
实验室实验的优点和局限性
5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid is a potent and specific inhibitor of several serine proteases, making it a valuable tool for studying their biological roles. It is also relatively easy to synthesize and can be used at low concentrations. However, 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid is not effective against all serine proteases and may have off-target effects. In addition, 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid is an irreversible inhibitor, meaning that it cannot be removed once it has bound to the protease. This can make it difficult to study the effects of protease inhibition over time.
未来方向
There are several future directions for research on 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid. One area of interest is the development of more potent and specific serine protease inhibitors. Another area of interest is the study of the role of serine proteases in various disease states, including cancer, inflammation, and thrombosis. Finally, the use of 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid in drug discovery and development is an area of ongoing research, as it may have potential as a therapeutic agent for various diseases.
合成方法
5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid can be synthesized by reacting N-(2-aminoethyl)-p-toluenesulfonamide with (E)-2-bromo-1-phenylethene in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid. The synthesis of 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid is relatively simple and can be carried out in a laboratory setting.
属性
产品名称 |
5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid |
|---|---|
分子式 |
C13H17NO4S |
分子量 |
283.35 g/mol |
IUPAC 名称 |
5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)8-4-5-10-14-19(17,18)11-9-12-6-2-1-3-7-12/h1-3,6-7,9,11,14H,4-5,8,10H2,(H,15,16)/b11-9+ |
InChI 键 |
JLRZUNXYJDNKEU-PKNBQFBNSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCCC(=O)O |
SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCCC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCCC(=O)O |
溶解度 |
42.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)




![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)